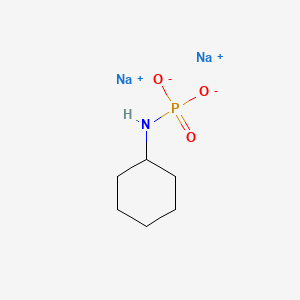
Phosphoramidic acid, cyclohexyl-, disodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phosphoramidic acid, cyclohexyl-, disodium salt is a chemical compound with the molecular formula C6-H12-N-O3-P.2Na and a molecular weight of 223.14 g/mol . It is commonly used in various scientific research applications due to its unique chemical properties.
Preparation Methods
The synthesis of phosphoramidic acid, cyclohexyl-, disodium salt typically involves the reaction of cyclohexylamine with phosphoric acid, followed by neutralization with sodium hydroxide to form the disodium salt . The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained. Industrial production methods may involve large-scale reactors and continuous processing to achieve high yields and purity.
Chemical Reactions Analysis
Phosphoramidic acid, cyclohexyl-, disodium salt undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Phosphoramidic acid, cyclohexyl-, disodium salt has a wide range of applications in scientific research. In chemistry, it is used as a reagent in the synthesis of other organophosphorus compounds . In biology, it is utilized in the study of enzyme mechanisms and as a potential inhibitor of certain biochemical pathways . In medicine, it has been investigated for its potential therapeutic effects, particularly in the treatment of bacterial infections . Additionally, it finds applications in the industry as a catalyst for polymerization reactions .
Mechanism of Action
The mechanism of action of phosphoramidic acid, cyclohexyl-, disodium salt involves its interaction with specific molecular targets and pathways. It can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate binding . This inhibition can disrupt essential biochemical processes, leading to the desired therapeutic or experimental outcomes.
Comparison with Similar Compounds
Phosphoramidic acid, cyclohexyl-, disodium salt can be compared with other similar compounds such as phosphoramide and phosphonamide . While all these compounds contain phosphorus and nitrogen atoms, their chemical structures and properties differ. Phosphoramide, for example, has a different arrangement of atoms and exhibits distinct reactivity and applications . The uniqueness of this compound lies in its specific molecular structure, which imparts unique chemical and biological properties.
Properties
CAS No. |
117018-91-4 |
|---|---|
Molecular Formula |
C6H12NNa2O3P |
Molecular Weight |
223.12 g/mol |
IUPAC Name |
disodium;N-phosphonatocyclohexanamine |
InChI |
InChI=1S/C6H14NO3P.2Na/c8-11(9,10)7-6-4-2-1-3-5-6;;/h6H,1-5H2,(H3,7,8,9,10);;/q;2*+1/p-2 |
InChI Key |
MGAVOUJLYHDUDK-UHFFFAOYSA-L |
Canonical SMILES |
C1CCC(CC1)NP(=O)([O-])[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















